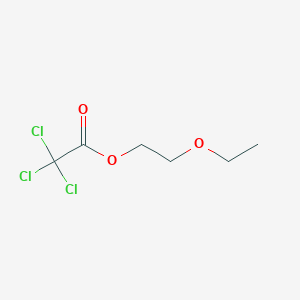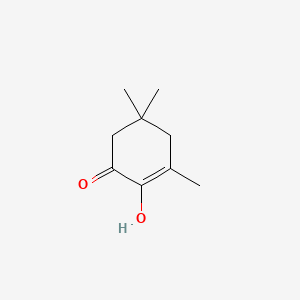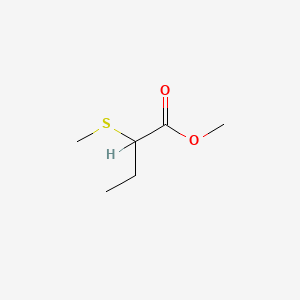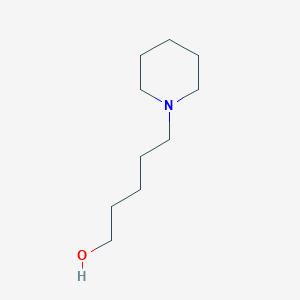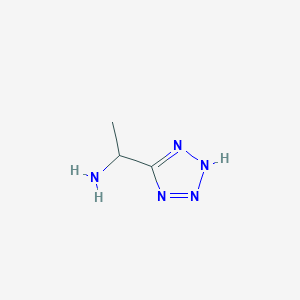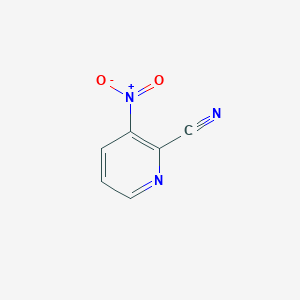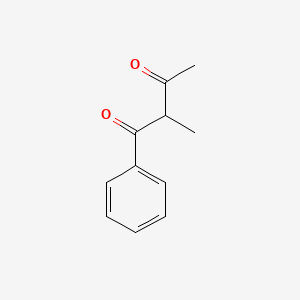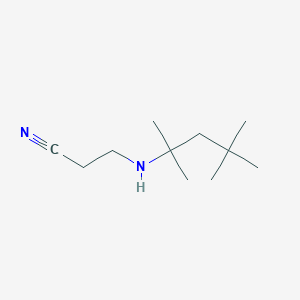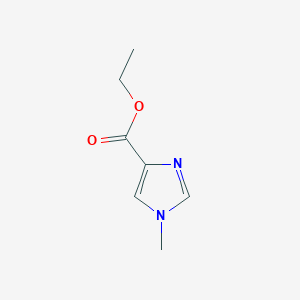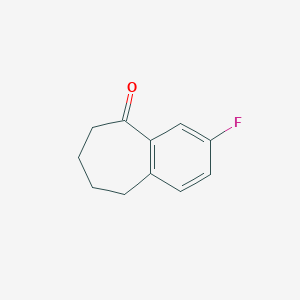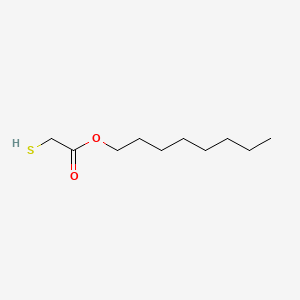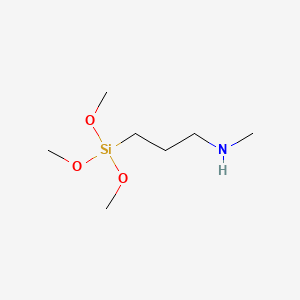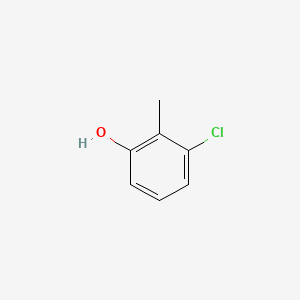
3-Chloro-2-methylphenol
概述
描述
3-Chloro-2-methylphenol: is an aromatic organic compound with the molecular formula C7H7ClO . It is a derivative of phenol, where a chlorine atom is substituted at the third position and a methyl group at the second position on the benzene ring. This compound is known for its antiseptic and disinfectant properties and is used in various industrial and research applications.
准备方法
Synthetic Routes and Reaction Conditions: 3-Chloro-2-methylphenol can be synthesized through several methods:
Chlorination of 2-methylphenol (o-cresol): This involves the chlorination of 2-methylphenol using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) at elevated temperatures.
Hydrolysis of 3-chloro-2-methylbenzene sulfonate: This method involves the hydrolysis of 3-chloro-2-methylbenzene sulfonate in the presence of a strong base like sodium hydroxide (NaOH).
Industrial Production Methods:
Coal Tar Distillation: A significant portion of cresols, including this compound, is extracted from coal tar.
Hydrolysis of Chlorotoluenes: Another industrial method involves the hydrolysis of chlorotoluenes or related sulfonates.
化学反应分析
Types of Reactions:
Oxidation: 3-Chloro-2-methylphenol can undergo oxidation reactions to form quinones.
Substitution: This compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Sodium dichromate (Na2Cr2O7), chromium trioxide (CrO3), and potassium permanganate (KMnO4).
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Major Products Formed:
Oxidation: Quinones and hydroquinones.
Substitution: Nitro derivatives and halogenated phenols.
Reduction: Corresponding alcohols.
科学研究应用
Chemistry:
Synthesis of Pharmaceuticals: 3-Chloro-2-methylphenol is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Analytical Chemistry: It is used as a standard in chromatographic analysis to determine the presence of phenolic compounds in environmental samples.
Biology and Medicine:
Antiseptic and Disinfectant: Due to its antimicrobial properties, this compound is used in formulations for disinfectants and antiseptics.
Preservative: It is used as a preservative in cosmetics and medicinal products to prevent microbial contamination.
Industry:
作用机制
The mechanism of action of 3-chloro-2-methylphenol primarily involves the disruption of bacterial cell membranes. This compound induces cytoplasmic leakage in bacteria, disrupting membrane permeability to potassium and phosphate ions. This results in the dissipation of the proton motive force, causing uncoupling of respiration from ATP synthesis .
相似化合物的比较
2-Chloro-4-methylphenol: Similar in structure but with chlorine and methyl groups at different positions.
4-Chloro-3-methylphenol (p-Chlorocresol): Another isomer with chlorine at the fourth position and methyl at the third position.
2-Methylphenol (o-Cresol): Lacks the chlorine substituent but has a similar methyl group at the second position.
Uniqueness:
Antimicrobial Properties: 3-Chloro-2-methylphenol exhibits strong antimicrobial properties, making it effective as a disinfectant and preservative.
Chemical Reactivity: The presence of both chlorine and methyl groups on the benzene ring enhances its reactivity in various chemical reactions compared to its non-chlorinated counterparts.
属性
IUPAC Name |
3-chloro-2-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO/c1-5-6(8)3-2-4-7(5)9/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WADQOGCINABPRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80186295 | |
| Record name | 3-Chloro-o-cresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80186295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3260-87-5 | |
| Record name | 3-Chloro-2-methylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3260-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-o-cresol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003260875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloro-2-methylphenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74916 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Chloro-o-cresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80186295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-o-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.874 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 3-chloro-2-methylphenol found in the wastewater of 2-chloro-6-fluorobenzaldehyde production?
A1: While the exact mechanism isn't detailed in the research paper [], the presence of this compound in the wastewater suggests it's a byproduct of the 2-chloro-6-fluorobenzaldehyde synthesis process. This could be due to side reactions involving the starting materials, intermediates, or even the desired product under the reaction conditions.
Q2: What is the significance of recovering this compound from the wastewater?
A2: The research emphasizes the dual benefits of resource recovery and pollution control []. Recovering this compound:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

